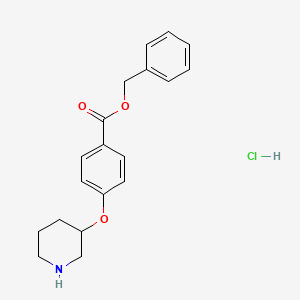

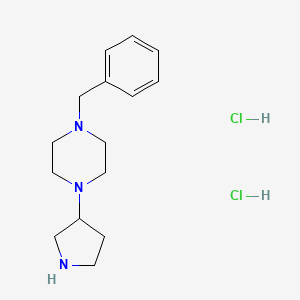

![molecular formula C17H15NO4 B1374942 8-乙酰基-5-(苄氧基)-2H-苯并[b][1,4]恶嗪-3(4H)-酮 CAS No. 1035229-32-3](/img/structure/B1374942.png)

8-乙酰基-5-(苄氧基)-2H-苯并[b][1,4]恶嗪-3(4H)-酮

货号 B1374942

CAS 编号:

1035229-32-3

分子量: 297.3 g/mol

InChI 键: DKSBVRUAVDKXSO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

The compound is a benzoxazine derivative. Benzoxazines are a type of heterocyclic compound that contain a benzene ring fused to an oxazine ring. They are known for their wide range of applications in the field of materials science and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzoxazines generally consists of a benzene ring fused to an oxazine ring. The oxazine ring contains one oxygen atom and one nitrogen atom .Chemical Reactions Analysis

Benzoxazines are known to undergo ring-opening polymerization at elevated temperatures to form polybenzoxazines, a class of high-performance thermosetting resins . They can also undergo various other reactions depending on the functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzoxazines, these properties can vary widely depending on the substituents on the benzene and oxazine rings .科学研究应用

潜在的利尿剂

- 与本化合物相关的苯并恶嗪稠合三唑已被探索其作为利尿剂的潜力。已经分析了这些化合物的晶体结构,提供了对其潜在医学应用的见解 (Ravikumar 等人,2012 年).

抗菌活性

- 苯并[b][1,4]恶嗪-3(4H)-酮的衍生物已被合成并测试其抗菌活性。这些化合物,尤其是带有氟原子的化合物,对革兰氏阳性和革兰氏阴性微生物表现出效力 (Fang 等人,2011 年).

合成方法

- 已经开发出用于创建苯并[b][1,4]恶嗪-3(4H)-酮衍生物的创新合成方法。这些方法对于探索这些化合物的化学性质和潜在应用至关重要 (Buttke 等人,1993 年).

手性衍生物的生物学评价

- 手性 N-苄基-2-甲基-2H-苯并[b][1,4]恶嗪/噻嗪-3(4H)-酮已被合成并评估其生物活性。这些化合物对革兰氏阳性细菌和真菌表现出抑制作用 (Meng 等人,2013 年).

化学酶不对称合成

- 开发了一种化学酶策略,用于不对称合成 3-甲基-3,4-二氢-2H-苯并[b][1,4]恶嗪,它们是左氧氟沙星等抗菌剂合成中的关键前体 (López-Iglesias 等人,2015 年).

禾本科植物中的化感物质

- 苯并恶嗪酮,包括苯并[b][1,4]恶嗪-3(4H)-酮的衍生物,已从禾本科植物中分离出来。这些化合物显示出一系列生物学特性,如植物毒性、抗菌和杀虫 (Macias 等人,2006 年).

三唑官能化衍生物中的抗菌剂

- 合成了取代的三唑官能化的 2H-苯并[b][1,4]恶嗪-3(4H)-酮,并表现出有希望的抗菌性能。分子对接研究支持了它们作为抗菌剂的潜力 (Bollu 等人,2017 年).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

8-acetyl-5-phenylmethoxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-11(19)13-7-8-14(16-17(13)22-10-15(20)18-16)21-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSBVRUAVDKXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=C(C=C1)OCC3=CC=CC=C3)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728576 | |

| Record name | 8-Acetyl-5-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1035229-32-3 | |

| Record name | 8-Acetyl-5-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1035229-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Acetyl-5-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

2-Chloroacetyl chloride (1.8 mL) was added dropwise to a stirred mixture of 1-(3-amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone (example 11, step c) (5.2 g) and sodium hydrogen carbonate (3.74 g) in DMF (30 mL) and then stirred for 2 h. Cesium carbonate (7.90 g) was added and the mixture heated at 100° C. for 20 h. The mixture was cooled to ambient temperature, quenched with water (500 mL), extracted with ethyl acetate (2×200 mL), washed with water (3×300 mL) and brine, dried over anhydrous sodium sulphate, filtered and evaporated under vacuum. The solid residue was treated with diethyl ether, filtered and dried to afford the subtitled compound as a beige solid. Yield 5.7 g.

Quantity

5.2 g

Type

reactant

Reaction Step One

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1374859.png)

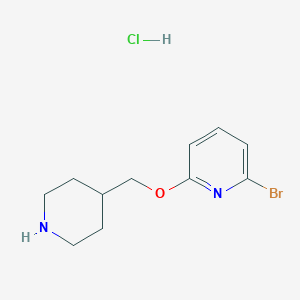

![3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374862.png)

![4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374863.png)

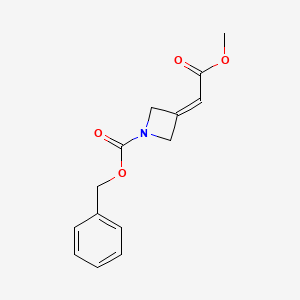

![4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374864.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1374875.png)

![7-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1374876.png)

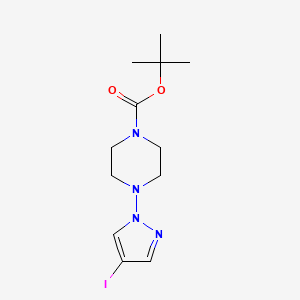

![(4-Benzyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1374881.png)